3,4-difluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
3,4-difluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a chemical compound with a unique structure that combines fluorinated benzamide, pyridine, and furan moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry, drug discovery, and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyridine Moiety: The pyridine ring is synthesized through a series of reactions, starting from commercially available precursors.
Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction with the pyridine intermediate.
Fluorination: The benzamide moiety is fluorinated using appropriate fluorinating agents under controlled conditions.
Final Coupling: The final product is obtained by coupling the fluorinated benzamide with the pyridine-furan intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, automated synthesis, and purification processes to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorinated benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3,4-difluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Drug Discovery: The compound is used in the development of new drugs, particularly for targeting specific biological pathways.
Molecular Biology: It serves as a tool for studying molecular interactions and mechanisms within biological systems.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound shares the furan moiety and is used in similar research applications.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a similar pyridine-benzamide structure and is explored for its anti-tubercular activity.
Uniqueness
3,4-difluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide is unique due to the presence of both fluorinated benzamide and furan moieties, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for targeted research and drug development.
Properties
IUPAC Name |
3,4-difluoro-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2/c18-13-5-4-12(8-14(13)19)17(22)21-10-11-3-6-15(20-9-11)16-2-1-7-23-16/h1-9H,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVROCTJMDCDNDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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